1-[2-(phenylsulfonyl)ethyl]piperidine
Overview
Description
1-[2-(phenylsulfonyl)ethyl]piperidine is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.11365002 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Molecular Docking
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Studies have shown that derivatives of 1-[2-(phenylsulfonyl)ethyl]piperidine exhibit inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies further confirm the potential of these compounds as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).
Antibacterial Properties
- Anti-bacterial Activities : Piperidine derivatives have shown moderate to significant antibacterial activity. The synthesized compounds were effective against various Gram-negative and Gram-positive bacteria, indicating their potential in antibacterial applications (Khalid et al., 2016).
Receptor Antagonism
- 5-HT(2A) Receptor Antagonism : Piperidine sulfones, including derivatives of this compound, have been identified as selective 5-HT(2A) receptor antagonists. These compounds are significant in the context of psychiatric disorders and offer bioavailability and brain penetration, crucial for their effectiveness in animal models (Fletcher et al., 2002).
Anticancer Potential
- Anticancer Agent Evaluation : Some piperidine derivatives have been synthesized and evaluated as potential anticancer agents. Compounds exhibited promising anticancer activities, indicating their potential utility in cancer therapy (Rehman et al., 2018).
Antioxidant Capacity
- Antioxidant Activity : Piperidine derivatives have been shown to possess antioxidant capacity. This includes their potential in lipid peroxidation inhibition, suggesting their role in addressing oxidative stress-related conditions (Karaman et al., 2016).
Bioavailability in Pharmaceuticals
- Use in Li-ion Batteries : 1-Ethyl-1-methyl piperidinium derivatives, related to this compound, have been used as co-solvents in Li-ion batteries. Their unique properties contribute to better conductivity and performance in these applications (Kim, Cho, & Shin, 2013).
Crystal Structure Analysis
- Crystal Structure Analysis : The crystal structures of certain analogues of this compound have been determined, providing insights into their potential as enhancers of Ubiquitin C-terminal hydrolase-L1, a protein significant in Parkinson's disease (Mambourg et al., 2021).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to regulate several crucial signaling pathways essential for various biological processes .
Result of Action
Piperidine derivatives are known to have various therapeutic potentials .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of piperidine derivatives .
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,13-7-3-1-4-8-13)12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJBDGZXJEILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288382 | |
Record name | 1-[2-(Phenylsulfonyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-43-0 | |
Record name | 1-[2-(Phenylsulfonyl)ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1213-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Phenylsulfonyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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